Heptadec-8-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

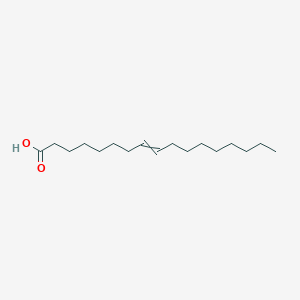

Heptadec-8-enoic acid is a monounsaturated fatty acid (MUFA) with a 17-carbon chain and a cis-configured double bond at the 8th position. Its IUPAC name is (Z)-heptadec-8-enoic acid, molecular formula C₁₇H₃₂O₂, molecular weight 268.43 g/mol, and CAS registry number 7432-41-9 . This compound is structurally characterized by a carboxylic acid group at the terminal end and a single double bond, which influences its physical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-8-enoic acid can be synthesized through various chemical reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate the desired fatty acid .

Chemical Reactions Analysis

Oxidation of the Double Bond

The double bond in heptadec-8-enoic acid undergoes oxidation, primarily forming epoxides. Peracids (e.g., meta-chloroperbenzoic acid) are commonly used as oxidizing agents, reacting with the double bond to generate an epoxide intermediate. This reaction is critical in lipid chemistry for modifying membrane properties and synthesizing derivatives for industrial applications.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Epoxidation | Peracid (e.g., mCPBA) | Room temperature | Heptadec-8-ene oxide |

Hydration via Fatty Acid Hydratase

This compound can be converted into hydroxy fatty acids using fatty acid hydratases. These enzymes catalyze the addition of water across the double bond, forming a hydroxy group. This reaction is biotechnologically relevant for producing hydroxy fatty acids used in cosmetics and pharmaceuticals .

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Hydration | Fatty acid hydratase | Enzymatic conditions | Hydroxyheptadecanoic acid |

Esterification

The carboxylic acid group in this compound reacts with alcohols to form esters. This reaction typically requires an acid catalyst (e.g., sulfuric acid) and is used to synthesize derivatives for applications in food additives and detergents .

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., methanol) + H₂SO₄ | Reflux | Heptadec-8-enoate ester |

Amidation

The carboxylic acid group also reacts with amines to form amides. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and is used in the production of surfactants and lubricants .

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Amidation | Amine (e.g., NH₃) + DCC | Room temperature | Heptadec-8-enamide |

Structural and Functional Insights

The compound’s cis double bond (Z configuration) influences reaction selectivity, particularly in oxidation and hydration. Its molecular weight (268.4 g/mol) and unsaturated structure contribute to its reactivity in biological and industrial contexts .

Scientific Research Applications

Heptadec-8-enoic acid is a 17-carbon long-chain fatty acid characterized by a double bond at the 8th carbon position . It is a component of lipids found in biological systems.

Scientific Research Applications

This compound and its derivatives have a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- Precursor for Synthesis this compound serves as a precursor in the synthesis of various organic compounds and the study of reaction mechanisms.

- Oxidation Reactions Oxidation of this compound yields epoxides, diols, or hydroxy acids.

- Reduction Reactions Reduction of this compound yields Heptadecanoic acid.

- Substitution Reactions Substitution reactions with this compound can produce esters or amides.

Biology

- Lipid Metabolism It plays a crucial role in studies of lipid metabolism.

- Membrane Biology It is also used in investigating membrane biology. As a fatty acid, this compound can be incorporated into phospholipids, which affects membrane fluidity and function.

Medicine

- Therapeutic Research Research is ongoing regarding its potential therapeutic effects, such as anti-inflammatory properties.

- Enzyme Modulation this compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways.

Industry

- Biodiesel Production It is used in the production of biodiesel .

- Surfactant It can also be used as a surfactant in various industrial applications.

Sources

Mechanism of Action

The mechanism of action of heptadec-8-enoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can be incorporated into phospholipids, affecting membrane fluidity and function. It may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 9-Heptadecenoic Acid (Margaroleic Acid)

Key Differences :

- Double Bond Position: 9-Heptadecenoic acid (delta-9c) has its double bond at the 9th carbon, whereas heptadec-8-enoic acid is delta-8c.

- Physical Properties : The delta-9 isomer (Margaroleic acid) is expected to have a slightly higher melting point due to the more central position of the double bond, which reduces molecular symmetry and packing efficiency .

- Natural Occurrence : Margaroleic acid is more commonly reported in plant and microbial lipids, while delta-8c isomers are rarer, often synthesized in controlled conditions .

Table 1: Comparison of Heptadecenoic Acid Isomers

| Property | This compound (8Z) | 9-Heptadecenoic Acid (9Z) |

|---|---|---|

| IUPAC Name | (Z)-Heptadec-8-enoic acid | (Z)-Heptadec-9-enoic acid |

| Molecular Formula | C₁₇H₃₂O₂ | C₁₇H₃₂O₂ |

| Molecular Weight | 268.43 g/mol | 268.43 g/mol |

| Double Bond Position | Δ8c | Δ9c |

| CAS Number | 7432-41-9 | 2420-63-7 |

| Natural Prevalence | Rare | Moderate (e.g., plant oils) |

Functionalized Derivatives: Oxygenated Fatty Acids

Compounds like 9(S)-HPOT (a hydroperoxy derivative) and 13(S)-HODE (a hydroxy fatty acid) share the unsaturated backbone but feature additional oxygen-containing functional groups .

- Chemical Reactivity : Oxygenated derivatives are more polar and reactive, participating in signaling pathways (e.g., inflammation) or oxidative degradation.

- Biological Roles: Unlike this compound, which may serve as a membrane component, oxygenated derivatives act as lipid mediators or enzyme substrates .

Cyclopropane-Containing Analogs

2-Hexylcyclopropaneoctanoic acid (9,10-cpa-17:0) replaces the double bond with a cyclopropane ring .

- Stability : The cyclopropane ring confers rigidity and resistance to oxidation compared to unsaturated analogs.

- Biosynthetic Pathways : Cyclopropane fatty acids are common in bacterial membranes, suggesting divergent evolutionary roles compared to MUFAs .

Longer-Chain Unsaturated Fatty Acids

Oleic Acid (18:1Δ9c) :

- Chain Length : Oleic acid has an 18-carbon chain with a Δ9 double bond.

- Physiological Impact: Oleic acid is a major component of human dietary lipids, whereas this compound’s shorter chain may limit its incorporation into mammalian lipid pools .

Table 2: Comparison with Oleic Acid

| Property | This compound | Oleic Acid (18:1Δ9c) |

|---|---|---|

| Chain Length | C17 | C18 |

| Double Bond Position | Δ8c | Δ9c |

| Molecular Weight | 268.43 g/mol | 282.47 g/mol |

| Biological Relevance | Niche studies | Widespread in nature |

Q & A

Basic Research Questions

Q. What established analytical techniques are used to characterize Heptadec-8-enoic acid, and how do they address structural uncertainties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT) is critical for determining double-bond position and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) confirms purity and molecular weight, while infrared (IR) spectroscopy identifies functional groups. Cross-referencing spectral data with literature values (e.g., J-coupling patterns in NMR) ensures structural accuracy. Triplicate runs and calibration with certified standards (e.g., fatty acid methyl esters) enhance reproducibility .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis often involves esterification of precursor acids (e.g., via Wittig reaction for double-bond introduction). Key parameters include reaction temperature (optimized at 60–80°C for minimal isomerization), catalyst selection (e.g., palladium for hydrogenation control), and inert atmosphere (N₂/Ar) to prevent oxidation. Progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization. Yield optimization requires strict control of stoichiometric ratios and reaction time .

Q. How is the biological activity of this compound assessed in vitro?

- Methodological Answer : Common assays include cell viability tests (MTT assay) and enzyme inhibition studies (e.g., lipoxygenase activity). Dose-response curves (0.1–100 µM range) are generated using triplicate samples, with controls for solvent effects (e.g., DMSO ≤0.1%). Data normalization to baseline activity and statistical validation (ANOVA, p < 0.05) minimize experimental bias. Replicate studies across cell lines (e.g., HEK293 vs. HepG2) address biological variability .

Advanced Research Questions

Q. What challenges arise in ensuring stereochemical purity during this compound synthesis, and how can they be methodologically addressed?

- Methodological Answer : The 8th-position double bond introduces cis/trans isomerization risks during synthesis. Chiral catalysts (e.g., Sharpless epoxidation derivatives) and low-temperature reactions (−20°C) minimize racemization. Post-synthesis, enantiomeric excess is quantified via chiral HPLC or polarimetry. Computational modeling (e.g., Density Functional Theory) predicts stability of stereoisomers, guiding solvent selection (e.g., hexane for crystallization) to favor desired configurations .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often stem from variability in experimental conditions (e.g., cell culture media, incubation time). A meta-analysis approach is recommended:

- Step 1 : Systematically catalog studies, noting parameters like pH, temperature, and solvent carriers.

- Step 2 : Use statistical tools (e.g., random-effects models) to identify outliers and confounding variables.

- Step 3 : Validate findings via independent replication under standardized protocols (e.g., ISO 17025 guidelines). Cross-disciplinary collaboration (e.g., biochemists and statisticians) ensures robust interpretation .

Q. What computational methods predict the physicochemical properties of this compound, and how do they align with empirical data?

- Methodological Answer : Molecular dynamics (MD) simulations model solubility and lipid bilayer interactions, while quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps). Empirical validation involves comparing computed LogP values with experimental shake-flask measurements. Discrepancies >0.5 units suggest force-field inaccuracies, requiring recalibration with experimental melting points or refractive indices .

Q. How should researchers design experiments to investigate the oxidative stability of this compound under physiological conditions?

- Methodological Answer : Accelerated oxidation studies use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) at 37°C with controlled O₂ levels (5–21%). Antioxidant efficacy is tested via co-incubation with α-tocopherol or ascorbic acid. Data interpretation requires distinguishing autoxidation (non-enzymatic) from enzyme-mediated pathways (e.g., cyclooxygenase), achieved via inhibitor controls (e.g., indomethacin for COX). LC-MS identifies oxidation byproducts (e.g., hydroperoxides) .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) fit dose-response data, with IC₅₀/EC₅₀ calculations validated via bootstrapping (1,000 iterations). Outliers are assessed via Grubbs’ test (α = 0.05). For multi-variable datasets (e.g., time-dependent effects), multivariate ANOVA or machine learning (e.g., random forests) identifies significant predictors. Open-source tools (e.g., R/BioConductor) enhance reproducibility .

Q. How can researchers address batch-to-batch variability in this compound samples during long-term studies?

- Methodological Answer : Implement quality control (QC) protocols:

- Pre-study : Certify batches via GC-MS purity checks (>98%) and NMR fingerprinting.

- In-study : Include internal standards (e.g., heptadecanoic acid-d₃) in each assay to normalize instrument drift.

- Post-study : Archive aliquots at −80°C with antioxidant stabilizers (e.g., BHT) for retrospective analysis. Inter-laboratory validation (e.g., ring trials) ensures methodological consistency .

Properties

CAS No. |

7432-41-9 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-8-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19) |

InChI Key |

ZBIGLIMGCLJKHN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.